2-(allylamino)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
361995-54-2 |
|---|---|
Molecular Formula |
C22H24N4O2S2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N4O2S2/c1-3-11-23-18-16(20(27)25-12-7-8-14(2)19(25)24-18)13-17-21(28)26(22(29)30-17)15-9-5-4-6-10-15/h3,7-8,12-13,15,23H,1,4-6,9-11H2,2H3/b17-13- |
InChI Key |
WPAQUCJBQVSGJP-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCC=C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(allylamino)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the allylamino group: This step typically involves the reaction of the intermediate with allylamine under controlled conditions.
Formation of the thiazolidinone ring: This can be achieved through the reaction of the intermediate with cyclohexyl isothiocyanate, followed by cyclization under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(allylamino)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced using appropriate reagents.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(allylamino)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Metabolic Stability : Aliphatic cyclohexyl groups are less prone to oxidative metabolism than aromatic substituents (e.g., 2-phenylethyl or benzodioxol groups), suggesting enhanced pharmacokinetic profiles .
- Electronic Effects : The benzodioxol substituent introduces electron-donating effects, which could modulate binding affinity in target proteins compared to the electron-neutral cyclohexyl group .
Core Structural Variations
Analogous compounds such as thieno[3,4-d]pyrimidin-4(3H)-one (compound 16) and 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (compound 17) (from ) differ in their fused ring systems. For example:
- Compound 16: A thienopyrimidinone lacks the pyrido[1,2-a]pyrimidinone core, reducing conformational rigidity.
- Compound 17 : Incorporates a coumarin-thiazolo-isoxazole hybrid, which may alter π-conjugation and steric bulk compared to the target compound.
These structural differences highlight the importance of the pyrido-pyrimidinone core in balancing planarity and solubility for biological activity.
Biological Activity
The compound 2-(allylamino)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule with potential therapeutic applications. This article synthesizes available literature regarding its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is with a monoisotopic mass of approximately 440.13406 Da. The compound features a thiazolidine core, which is known for various biological activities.
Antimicrobial Properties
Research indicates that compounds with a thiazolidinone core exhibit diverse biological activities, particularly antimicrobial effects. The thiazolidinone derivatives have shown promising results against various bacterial strains:
- Antibacterial Activity : Studies have demonstrated that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the target compound have been reported to possess minimum inhibitory concentrations (MICs) in the range of 2.95 to 7.14 µg/mL against resistant strains like MRSA and VRE .
- Antifungal and Antiprotozoal Activities : In addition to antibacterial properties, thiazolidinones have been noted for antifungal and antiprotozoal activities, expanding their therapeutic potential .
The mechanisms through which these compounds exert their effects often involve:
- Inhibition of Biofilm Formation : Thiazolidinone derivatives can disrupt biofilm formation by inhibiting key bacterial pathways. For example, compounds have shown significant reductions in biofilm formation percentages against Pseudomonas aeruginosa .
- Targeting Bacterial Enzymes : Some studies suggest that these compounds may act on specific bacterial enzymes or pathways critical for cell wall synthesis and virulence.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones:
- Substituent Effects : Variations in substituents on the thiazolidinone ring significantly affect antimicrobial potency. For instance, modifications at specific positions have resulted in enhanced activity against resistant strains .
- Core Modifications : The introduction of different functional groups has been shown to modulate both the solubility and bioavailability of these compounds, further influencing their efficacy .
Case Studies
Several studies have highlighted the effectiveness of thiazolidinone derivatives:
- Study on Antibiofilm Activity : A recent review analyzed multiple thiazolidinone derivatives for their antibiofilm properties, reporting that certain compounds achieved over 50% reduction in biofilm formation at specific concentrations .
- Clinical Relevance : The potential application of these compounds in clinical settings has been underscored by their ability to combat antibiotic-resistant pathogens, making them candidates for further development into therapeutic agents.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, catalysts, and solvent systems. Key steps include:
- Condensation reactions to form the pyrido[1,2-a]pyrimidin-4-one core, often under reflux with anhydrous solvents like acetonitrile or DMF .
- Thiazolidinone ring formation via cyclization, optimized with Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity .
- Allylamino group introduction through nucleophilic substitution, where reaction time and stoichiometry are critical to avoid byproducts .
Scalability : Flow microreactor systems improve yield and sustainability compared to batch processes, reducing thermal degradation risks .
Basic: Which purification methods are most effective for isolating this compound?
Post-synthesis purification typically combines:
- Column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane) to separate isomers and unreacted intermediates .
- Recrystallization from ethanol or methanol to achieve >95% purity, confirmed via HPLC with UV detection at 254 nm .
Challenges : The compound’s low solubility in non-polar solvents necessitates polar aprotic solvents for crystallization .
Intermediate: How is the stereochemistry and molecular geometry validated?
Advanced spectroscopic and crystallographic techniques are employed:
- X-ray crystallography resolves the (Z)-configuration of the thiazolidin-5-ylidene methyl group and confirms planarity of the pyrido-pyrimidine core .
- NMR analysis (¹H, ¹³C, 2D-COSY) identifies coupling patterns, such as allylamino proton splitting (J = 10–12 Hz) and cyclohexyl group conformers .
Computational validation : Density Functional Theory (DFT) calculations align with experimental bond lengths and angles, reducing structural ambiguities .
Advanced: How do structural modifications influence bioactivity in SAR studies?
Comparative analyses of analogs reveal:
- Allylamino vs. benzylamino substitutions : Allylamino derivatives show 3–5× higher enzyme inhibition (e.g., COX-2) due to enhanced hydrogen bonding .
- Cyclohexyl vs. isopropyl groups : Cyclohexyl improves lipophilicity (logP +0.8), correlating with increased membrane permeability in cell-based assays .
Methodology : Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) validate target interactions, with ΔG < −9 kcal/mol indicating strong binding .
Advanced: What experimental frameworks assess its biological activity?
- In vitro assays :
- Antimicrobial testing : MIC values via broth microdilution against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 32 µg/mL) .
- Antioxidant activity : DPPH radical scavenging (EC₅₀ = 45 µM) compared to ascorbic acid controls .
- In vivo models : Zebrafish toxicity studies (LD₅₀ > 200 mg/kg) and murine inflammation assays (paw edema reduction ≥60% at 50 mg/kg) .
Advanced: What mechanistic approaches elucidate its interaction with biological targets?
- Enzyme inhibition assays : Fluorescence quenching detects binding to trypsin-like proteases (Kd = 2.1 µM) .
- Cellular thermal shift assays (CETSA) : Stabilization of target proteins (ΔTm = +4°C) confirms intracellular engagement .
- Transcriptomics : RNA-seq identifies downregulation of NF-κB pathway genes (e.g., IL6, TNFα) in treated macrophages .
Advanced: How are contradictions in biological data resolved?
Discrepancies in activity profiles often arise from:
- Purity issues : Trace solvents (e.g., DMSO residues) in biological samples can skew results. Purity verification via LC-MS (≥98%) is mandatory .
- Stereochemical variability : Enantiomeric impurities (e.g., (E)-isomers) reduce potency. Chiral HPLC (Chiralpak AD-H column) ensures stereochemical homogeneity .
- Assay conditions : pH-dependent solubility (pKa = 6.2) requires buffered media (PBS pH 7.4) for consistent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
